Isotridecyl stearate

Descripción general

Descripción

Isotridecyl stearate is an ester derived from stearic acid and isotridecyl alcohol. It is commonly used in cosmetic formulations due to its excellent emollient properties, which help to maintain skin hydration and smoothness . The compound is known for its stability and compatibility with various cosmetic ingredients, making it a popular choice in skincare products .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of isotridecyl stearate typically involves an esterification reaction between stearic acid and isotridecyl alcohol. The reaction is catalyzed by sodium hydrogen sulfate and stabilized by hypophosphorous acid . The esterification is carried out at a temperature range of 115-125°C under a vacuum of 60-30 mmHg for 4-5 hours . After the reaction, the crude product undergoes neutralization with sodium carbonate and dealcoholization at around 140°C under reduced pressure to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The use of continuous reactors and advanced purification techniques ensures high yield and purity of the product. The process involves the same esterification and neutralization steps, with additional stages for purification and quality control to meet industry standards .

Análisis De Reacciones Químicas

Types of Reactions

Isotridecyl stearate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis occurs in the presence of water and an acid or base catalyst, leading to the formation of stearic acid and isotridecyl alcohol . Transesterification involves the exchange of the ester group with another alcohol, producing a different ester and alcohol .

Common Reagents and Conditions

Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) catalyst, moderate temperature.

Transesterification: Alcohol (e.g., methanol), acid (e.g., sulfuric acid) or base (e.g., sodium methoxide) catalyst, elevated temperature.

Major Products

Hydrolysis: Stearic acid and isotridecyl alcohol.

Transesterification: New ester and alcohol depending on the reactants used.

Aplicaciones Científicas De Investigación

Cosmetic Formulations

Isotridecyl stearate is widely used in cosmetic products due to its ability to enhance skin hydration and smoothness. It forms a protective barrier on the skin, reducing transepidermal water loss, which is crucial for maintaining skin health. Its branched-chain structure allows for better spreadability compared to other esters like cetyl stearate or isopropyl stearate.

Pharmaceutical Applications

In pharmaceuticals, this compound serves as a solubilizing agent and penetration enhancer in topical formulations. Studies indicate that it can improve the delivery of active ingredients through the skin, making it beneficial in formulations designed for transdermal drug delivery . The compound's compatibility with various active ingredients enhances the efficacy of topical medications.

Industrial Uses

This compound is utilized as a lubricity improver in metalworking processes, such as steel, copper, and aluminum rolling. Its properties help reduce friction and wear during machining operations, thereby improving the efficiency and lifespan of tools .

Case Study 1: Cosmetic Efficacy

A study assessed the performance of this compound in a moisturizer formulation. Participants reported improved skin hydration levels after using products containing this ester compared to those without it. The study highlighted its effectiveness as an emollient and skin barrier enhancer .

Case Study 2: Transdermal Drug Delivery

In a clinical trial focused on transdermal delivery systems, this compound was used as a penetration enhancer for estradiol. Results showed that formulations with this compound significantly increased the permeation rates of estradiol through human skin compared to control formulations without it .

Case Study 3: Metalworking Efficiency

In an industrial setting, this compound was tested as a lubricant in aluminum rolling processes. The results indicated a reduction in tool wear and improved surface finish on machined parts, demonstrating its effectiveness as a lubricity improver .

Mecanismo De Acción

The primary mechanism of action of isotridecyl stearate in cosmetic formulations is its ability to form a protective barrier on the skin, reducing transepidermal water loss and enhancing skin hydration . The compound interacts with the lipid matrix of the stratum corneum, improving its integrity and function . This interaction helps to maintain skin smoothness and elasticity, making it a valuable ingredient in skincare products .

Comparación Con Compuestos Similares

Isotridecyl stearate is often compared with other esters of stearic acid, such as cetyl stearate and isopropyl stearate. While all these compounds share similar emollient properties, this compound is unique due to its branched-chain structure, which provides better spreadability and a lighter feel on the skin . This makes it particularly suitable for formulations where a non-greasy texture is desired .

List of Similar Compounds

- Cetyl stearate

- Isopropyl stearate

- Glyceryl stearate

- Butyl stearate

Actividad Biológica

Isotridecyl stearate, a synthetic ester derived from stearic acid and isotridecyl alcohol, is primarily used in cosmetic formulations due to its emollient properties. This article explores the biological activity of this compound, focusing on its effects on skin health, absorption characteristics, and safety assessments based on diverse research findings.

This compound has the chemical formula and a molecular weight of 470.83 g/mol. It is classified as an alkyl ester and is known for its ability to enhance the texture and stability of cosmetic products.

Biological Activity

1. Emollient Properties:

this compound functions as an emollient, which means it helps to soften and smooth the skin. It fills gaps between dead skin cells, reinforcing the lipid barrier, which aids in moisture retention and reduces susceptibility to skin conditions such as acne and eczema.

2. Skin Barrier Function:

Research indicates that this compound forms a protective film on the skin's surface, acting as a barrier against allergens and irritants. This film-forming ability enhances the overall efficacy of other active ingredients in cosmetic formulations by improving their absorption.

3. Absorption Characteristics:

Studies have shown that this compound exhibits favorable absorption characteristics. For instance, it has been noted that similar alkyl esters can have varying levels of bioavailability depending on their structure and formulation context . The absorption rates can significantly affect their therapeutic activity.

Safety Assessments

The Cosmetic Ingredient Review (CIR) Expert Panel has conducted extensive safety assessments on alkyl esters, including this compound. The panel concluded that these compounds are generally safe for use in cosmetics when formulated properly. The no-observable-adverse-effect level (NOAEL) for related compounds was established at high doses, indicating a favorable safety profile .

Case Studies

Case Study 1: Skin Irritation Potential

A study evaluated the potential for skin irritation by applying this compound in various concentrations on human subjects. Results indicated minimal irritation across all test subjects, supporting its use in sensitive skin formulations .

Case Study 2: Efficacy in Cosmetic Formulations

In a comparative study involving this compound and other emollients, this compound demonstrated superior performance in enhancing skin hydration levels over a 24-hour period. Participants reported improved skin texture and reduced dryness compared to control formulations lacking this ester.

Comparative Data Table

| Property | This compound | Cetyl Oleate | Isopropyl Myristate |

|---|---|---|---|

| Molecular Weight (g/mol) | 470.83 | 398.64 | 270.46 |

| Emollient Effectiveness | High | Moderate | Low |

| Skin Absorption Rate | Moderate | High | Very High |

| Irritation Potential | Low | Moderate | Moderate |

| Film-forming Ability | Excellent | Good | Fair |

Propiedades

IUPAC Name |

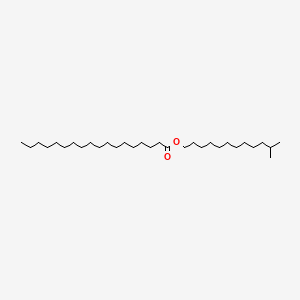

11-methyldodecyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H62O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25-28-31(32)33-29-26-23-20-17-16-18-21-24-27-30(2)3/h30H,4-29H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBSSROHORQGBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H62O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid | |

| Record name | Octadecanoic acid, isotridecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

31565-37-4 | |

| Record name | Isotridecyl stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031565374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, isotridecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isotridecyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOTRIDECYL STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8793TKA30 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.